REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[CH:7]=[CH:8][N:9]2[CH:13]=[CH:12][S:11][C:10]=12)=[O:5])C.[OH-].[Na+]>CO.O>[S:11]1[CH:12]=[CH:13][N:9]2[CH:8]=[CH:7][C:6]([C:4]([OH:5])=[O:3])=[C:10]12 |f:1.2|
|
Name
|
|
Quantity
|
5.12 mmol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C=CN2C1SC=C2
|
Name
|
|
Quantity
|
7.68 mmol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5.8 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5.8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
made acidic by addition of aq. HCl (1.0 M)
|
Type
|
FILTRATION
|
Details
|
The obtained precipitate is filtered off
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=2N(C=C1)C=CC2C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |